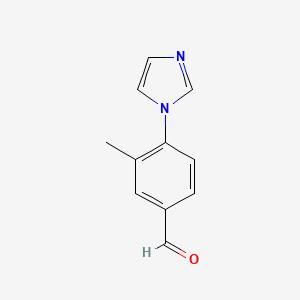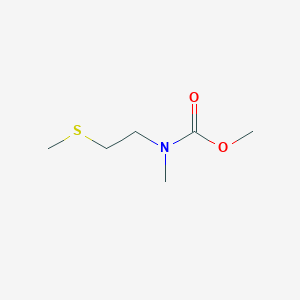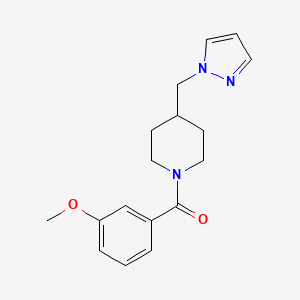![molecular formula C13H21NO3 B2364163 6-oxo-2-azaspiro[3.5]nonano-2-carboxilato de tert-butilo CAS No. 2306275-77-2](/img/structure/B2364163.png)
6-oxo-2-azaspiro[3.5]nonano-2-carboxilato de tert-butilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate: is a chemical compound with the molecular formula C13H21NO3 It is a member of the spiro compounds, which are characterized by a unique structure where two rings are connected through a single atom
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of diaminopyrimidines, which are explored as potential inhibitors of epidermal growth factor receptor (EGFR) .
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and biological studies. It is investigated for its potential therapeutic properties and interactions with biological targets.
Industry: In the industrial sector, tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with Dess-Martin periodinane in dichloromethane at 0°C . This reaction leads to the formation of the desired spiro compound.
Industrial Production Methods: While specific industrial production methods for tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents like Dess-Martin periodinane.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur under basic or acidic conditions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.
Mecanismo De Acción
The mechanism of action of tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. For instance, when used as a precursor for diaminopyrimidines, it may inhibit the activity of EGFR by binding to its active site, thereby blocking the signaling pathways involved in cell proliferation .
Comparación Con Compuestos Similares
- tert-Butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate
- tert-Butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate
Comparison: tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific spiro structure and the position of functional groups. This uniqueness allows it to participate in specific chemical reactions and interact with biological targets in ways that similar compounds may not. For example, its structure may confer different binding affinities and selectivities compared to other spiro compounds .
Conclusion
tert-Butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable building block in synthetic chemistry, and its potential biological activities warrant further investigation in medicinal chemistry.
Propiedades
IUPAC Name |
tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-12(2,3)17-11(16)14-8-13(9-14)6-4-5-10(15)7-13/h4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQAWBCAPKKRFM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCC(=O)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)
![N-(2,4-dimethylphenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2364082.png)
![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)
![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/new.no-structure.jpg)

![2-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2364093.png)

![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)


